molecular formula C11H18N6O3 B2926990 2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine CAS No. 442556-01-6

2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2926990
CAS No.: 442556-01-6
M. Wt: 282.304
InChI Key: NBTQYSSZQWJMMA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a 5-nitro substitution and a 2,6-dimethylmorpholin-4-yl group at position 2, along with a methylamino group at position 4.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O3/c1-6-4-16(5-7(2)20-6)11-14-9(12)8(17(18)19)10(13-3)15-11/h6-7H,4-5H2,1-3H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTQYSSZQWJMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a morpholine ring, nitropyrimidine moiety, and several nitrogen substituents, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDescription
Molecular Formula C11H18N6O3
Molecular Weight 282.304 g/mol
IUPAC Name This compound
SMILES Notation CNc1nc(nc(N)c1N+

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways, making it a candidate for psychopharmacological applications.

Antitumor Activity

Recent research indicates that derivatives of nitropyrimidine compounds exhibit significant antitumor effects. For instance, a related study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Antimicrobial Properties

Studies have also explored the antimicrobial potential of nitropyrimidines. The compound's structural features suggest possible interactions with bacterial enzymes or receptors, leading to inhibitory effects on bacterial growth .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that at certain concentrations, the compound significantly reduced cell viability compared to control groups.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates in xenograft models, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduced apoptosis in cancer cells
AntimicrobialInhibited growth of bacteria
Neurological EffectsModulated neurotransmitter receptors

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to the 5-nitropyrimidine-4,6-diamine family, which is extensively studied for substitutions at N4 and N6 positions. Key analogs include:

Compound Name Substituents (N4/N6) Key Features
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine 4-chlorobenzyl High yield (95%), high melting point (159–161°C)
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine Diethyl Lower melting point (84–86°C)
2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine Methylamino, 4-methyl High melting point (234–235°C)
5-Nitro-N-phenyl-pyrimidine-4,6-diamine Phenyl Moderate LogP (2.888), refractive index 1.734

Key Observations :

  • Substituent Bulk and Polarity: Bulky aryl groups (e.g., 4-bromobenzyl in 5g ) correlate with higher melting points (174–176°C) compared to alkyl substituents (e.g., diethyl in 5k, 84–86°C). The morpholino group in the target compound may confer intermediate melting behavior due to its cyclic ether structure.
  • Lipophilicity: Aryl-substituted analogs (e.g., phenyl in ) exhibit higher LogP values (~2.888), suggesting moderate lipophilicity. The morpholino group’s oxygen atom likely reduces LogP compared to aryl groups but increases it relative to polar substituents.

Physicochemical Properties

  • Melting Points: Morpholino-containing compounds are underrepresented in the evidence, but the steric bulk of the 2,6-dimethylmorpholin-4-yl group may lower melting points relative to rigid aryl-substituted analogs (e.g., 195–197°C for 5j ).
  • Solubility: The morpholino group’s polarity could enhance aqueous solubility compared to purely aromatic analogs, aligning with trends seen in heterocyclic substitutions .

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